1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c22-17-6-8-19(9-7-17)26-15-14-25(21(26)28)16-20(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h6-9,18H,1-5,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXBEOFLTURQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: Cyclohexylamine reacts with ethylene oxide to form 4-cyclohexylpiperazine.
Introduction of the Imidazolidinone Group: The piperazine derivative is then reacted with an appropriate isocyanate to introduce the imidazolidinone group.
Addition of the Fluorophenyl Group: Finally, the compound is reacted with 4-fluorobenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Synthetic Routes to Imidazolidin-2-one Derivatives
The imidazolidin-2-one scaffold is typically synthesized via cyclization of urea derivatives or Pd-catalyzed carboamination.
Acid-Catalyzed Cyclization of Ureas
The reaction of N-(2,2-diethoxyethyl)ureas with aromatic nucleophiles under acidic conditions yields 4-substituted imidazolidin-2-ones with high regioselectivity (Figure 1) .
-
Mechanistic Insight :
-
Protonation of the diethoxy group generates an oxonium ion, enabling intramolecular cyclization.
-
Density functional theory (DFT) calculations indicate that regioselectivity (4- vs. 5-substitution) depends on transition-state energies, favoring 4-substituted products due to lower activation barriers .
-
-
Relevance : This method could synthesize the 3-(4-fluorophenyl)imidazolidin-2-one subunit via reaction of a fluorophenyl-containing urea precursor.
Pd-Catalyzed Carboamination
Aryl bromides react with N-allylureas via Pd-catalyzed carboamination to form imidazolidin-2-ones, creating two bonds and stereocenters in one step .
-
Conditions : Pd₂(dba)₃/Xantphos catalyst, NaOtBu base, toluene, 80°C.
-
Scope : Tolerates electron-withdrawing groups (e.g., nitriles, esters), suggesting compatibility with fluorophenyl substituents .
Functionalization of the Piperazine-Oxoethyl Side Chain
The 2-oxoethyl-4-cyclohexylpiperazine moiety likely originates from coupling reactions.
Amide Bond Formation
The ketone group in the oxoethyl chain may react with amines (e.g., 4-cyclohexylpiperazine) under reductive amination or coupling agents (e.g., EDC/HOBt):
-
Challenges : Steric hindrance from the cyclohexyl group may require optimized conditions (e.g., excess amine, prolonged reaction time).
Piperazine Modifications
The 4-cyclohexylpiperazine group can undergo further alkylation or acylation, though the cyclohexyl substituent may limit reactivity at the secondary amine.
Key Reactivity of the Imidazolidin-2-one Core
The urea-derived ring exhibits moderate stability under acidic/basic conditions but may undergo hydrolysis or ring-opening reactions.
Hydrolysis
Strong acids or bases can hydrolyze the imidazolidin-2-one ring to yield diamino ketones:
Electrophilic Aromatic Substitution
The 4-fluorophenyl group may undergo directed ortho-metallation or halogen-exchange reactions, though the electron-withdrawing fluorine atom typically deactivates the ring.
Biological Activity and Derivatization
While specific data for this compound are unavailable, structurally related imidazolidin-2-ones show antitumor activity .
-
Structure-Activity Relationship (SAR) :
-
Fluorophenyl groups enhance membrane permeability and target binding.
-
Piperazine moieties improve solubility and pharmacokinetics.
-
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Fluorophenyl Motifs
The compound shares key structural elements with several pharmacologically active molecules:
Key Observations :
- The cyclohexylpiperazine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to indole (sertindole) or indane (irindalone) derivatives.
Spectroscopic Data :
- 1H NMR: Expected signals include δ 7.3–7.5 (4-fluorophenyl aromatic protons), δ 3.5–4.0 (piperazine and imidazolidinone CH2 groups), and δ 1.0–2.0 (cyclohexyl protons) .
- Mass Spectrometry : Molecular ion peaks (M+H)+ for similar compounds are in the range of 360–440 Da (e.g., sertindole: 440.9 Da) .
Pharmacological Profile Relative to Analogues
- Receptor Binding: Sertindole’s sigma-1 receptor affinity (Ki < 10 nM) suggests the target compound may interact with sigma receptors due to shared piperazine/fluorophenyl motifs . Irindalone’s α1-adrenoceptor antagonism (IC50 ~50 nM) highlights the role of fluorophenyl groups in adrenergic interactions, which the target compound may also exhibit .
Biological Activity
1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of immunosuppression and anti-cancer effects. This article reviews the synthesis, structure, and biological activity of this compound, supported by data tables and case studies.
Immunosuppressive Activity
Research has indicated that compounds with an imidazolidin-2-one scaffold exhibit significant immunosuppressive activity. A study evaluated various substituted imidazolidin-2-ones, including our compound, in a concanavalin A (ConA)-stimulated mouse splenocyte proliferation test. The results showed that certain derivatives demonstrated notable immunosuppressive effects at concentrations around 90 µM, highlighting the importance of the imidazolidin-2-one structure in this activity .
Anti-Cancer Activity
The anti-cancer potential of this compound was assessed through in vitro cytotoxicity testing against various human cancer cell lines. The findings indicated that while some derivatives exhibited low cytotoxicity against both normal and cancer cells, others demonstrated promising anti-tumor activity .
In a specific study involving a series of novel imidazolidinones, compounds were tested for their cytotoxic effects at concentrations ranging from 1 to 100 µM. The results are summarized in Table 1 below:
| Compound ID | Cell Line Tested | IC50 (µM) | Cytotoxicity Level |
|---|---|---|---|
| C305-1934 | HeLa (Cervical Cancer) | 25 | Moderate |
| C305-1934 | MCF7 (Breast Cancer) | 30 | Moderate |
| C305-1934 | A549 (Lung Cancer) | >100 | Low |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Immunosuppressive Activity Study : A series of imidazolidinones were synthesized and tested for their ability to inhibit T-cell proliferation. The results indicated that modifications to the piperazine ring significantly influenced immunosuppressive potency .
- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines revealed varied responses to different derivatives of imidazolidinones. The most promising candidates showed significant inhibition of cell growth, suggesting potential as therapeutic agents .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what critical parameters require optimization?
The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include forming the imidazolidinone core followed by functionalization with the cyclohexylpiperazine moiety. Critical parameters include:
- Solvent choice : Polar aprotic solvents like DMF or THF to enhance reactivity while minimizing side reactions.
- Temperature control : Maintain 60–80°C to prevent thermal degradation of intermediates.
- Stoichiometry : Use a 1.2:1 molar ratio of 4-cyclohexylpiperazine to ensure complete substitution.
- Purification : Column chromatography with ethyl acetate/hexane gradients (monitored by TLC, Rf ~0.4) ensures high purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and carbon frameworks. ESI-MS or HRMS validates molecular weight (±2 ppm accuracy).
- Chromatography : HPLC with a C18 column (≥95% purity at 254 nm).
- Thermal analysis : TGA/DTA identifies decomposition thresholds (~250°C for analogous benzimidazole derivatives) .
Advanced Research Questions
Q. How can computational quantum chemical methods guide reaction pathway optimization?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying low-energy pathways. For example:
- Amide bond formation : Proceeds via a tetrahedral intermediate stabilized by electron-withdrawing groups.
- Catalyst screening : Computational models (e.g., COSMO-RS) evaluate solvent effects, while reaction path searches prioritize catalysts (e.g., Pd for cross-couplings).
- Feedback loops : Integrate experimental kinetics data (e.g., rate constants) to refine computational models, as demonstrated in ICReDD’s frameworks .
Q. What methodologies address contradictions in degradation profiles under accelerated stability testing?
Discrepancies arise from variations in stress factors (pH, light, humidity). Systematic approaches include:
- Forced degradation studies : Follow ICH Q1A guidelines with acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic (1.2 million lux hours) conditions.
- Hyphenated techniques : LC-MS/MS identifies degradation products (e.g., imidazolidinone ring-opening observed in Pharmacopeial Forum studies).
- Statistical analysis : ANOVA compares degradation rates to clarify dominant pathways .
Q. What crystallographic strategies resolve ambiguities in the spatial configuration of substituents?
- Single-crystal X-ray diffraction (SCXRD) : Conducted at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refine disordered regions (e.g., cyclohexyl groups) using SHELXL with bond-length/angle restraints.
- Conformational validation : Compare experimental torsion angles (e.g., C22–N1–C8–S1 dihedral) with DFT-optimized geometries.
- Polymorphism analysis : Pair SCXRD with powder XRD and DSC to characterize phase behavior .
Methodological Considerations
- Data-driven design : Integrate computational screening (e.g., quantum chemistry) with high-throughput experimentation to minimize trial-and-error approaches .
- Analytical validation : Cross-validate NMR and MS data with synthetic intermediates to confirm reaction mechanisms .
- Crystallographic reproducibility : Repeat SCXRD under varying crystallization conditions (e.g., solvent polarity) to ensure structural consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
